molecular formula C27H27NO4.C4H4O4 B1139516 7-Benzylidenenaltrexone maleate CAS No. 864461-31-4

7-Benzylidenenaltrexone maleate

Cat. No.: B1139516
CAS No.: 864461-31-4
M. Wt: 545.59
InChI Key:
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Description

7-Benzylidenenaltrexone maleate is a selective nonpeptide δ1 opioid receptor antagonist. It is used in research to differentiate and characterize the function and role of δ1 opioid receptors versus other opioid receptor subtypes . This compound has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 7-Benzylidenenaltrexone maleate involves the reaction of naltrexone with benzaldehyde under specific conditions to form the benzylidene derivative. The maleate salt is then formed by reacting the benzylidene derivative with maleic acid . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

7-Benzylidenenaltrexone maleate undergoes various chemical reactions, including:

Scientific Research Applications

7-Benzylidenenaltrexone maleate has several scientific research applications:

Comparison with Similar Compounds

7-Benzylidenenaltrexone maleate is unique in its selective antagonism of δ1 opioid receptors. Similar compounds include:

These compounds differ in their selectivity and the specific opioid receptors they target, highlighting the uniqueness of this compound in selectively targeting δ1 opioid receptors.

Properties

IUPAC Name

(4R,4aS,6E,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4.C4H4O4/c29-20-9-8-18-13-21-27(31)14-19(12-16-4-2-1-3-5-16)23(30)25-26(27,22(18)24(20)32-25)10-11-28(21)15-17-6-7-17;5-3(6)1-2-4(7)8/h1-5,8-9,12,17,21,25,29,31H,6-7,10-11,13-15H2;1-2H,(H,5,6)(H,7,8)/b19-12+;2-1-/t21-,25+,26+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHUUKGUNNYVGB-LQDKARLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)C(=CC6=CC=CC=C6)CC3(C2CC7=C4C(=C(C=C7)O)O5)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)/C(=C/C6=CC=CC=C6)/C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101018962
Record name 7-Benzylidenenaltrexone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864461-31-4
Record name 7-Benzylidenenaltrexone maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101018962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 7-Benzylidenenaltrexone maleate interact with its target and what are the downstream effects?

A1: The research indicates that BNTX downregulates the expression of X-linked inhibitor of apoptosis protein (XIAP) when used in combination with TRAIL. [] This downregulation is achieved through the ubiquitin/proteasome-dependent degradation of XIAP protein. The study suggests that BNTX facilitates this degradation by inhibiting the protein kinase C alpha (PKCα)/AKT pathway. [] Consequently, this downregulation of XIAP sensitizes pancreatic cancer cells to TRAIL-induced apoptosis, leading to caspase activation and ultimately, apoptotic cell death. []

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